8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2N3/c17-10-3-1-9(2-4-10)15-13-8-19-14-6-5-11(18)7-12(14)16(13)21-20-15/h1-8H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFWMQHUQSGAJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC3=C4C=C(C=CC4=NC=C32)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves several steps. One common method is the cyclization of a precursor bearing a pre-fluorinated benzene ring . This can be achieved through various cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . Industrial production methods often involve the use of organometallic compounds and cross-coupling reactions .
Chemical Reactions Analysis
8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
Scientific Research Applications
8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline and its derivatives have shown diverse applications across scientific disciplines:
Chemistry:
- Building Block for Synthesis: In chemistry, this compound serves as a crucial building block for synthesizing complex molecules. Its unique structure facilitates exploring new reaction mechanisms and developing novel synthetic methodologies.
- Ligand Design: It can be used in the creation of ligands for various metal-catalyzed reactions, enabling the synthesis of complex organic molecules with high efficiency and selectivity.
Biology:
- Enzyme Interactions and Receptor Binding: This compound can be employed as a probe to study enzyme interactions and receptor binding, owing to its potential bioactivity.
- NMR Studies: The fluorinated aromatic rings make it suitable for use in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine:
- Therapeutic Properties: Derivatives of this compound are investigated for their potential therapeutic properties in medicinal chemistry. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
- Anti-inflammatory Activity: Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Related compounds have demonstrated significant IC50 values for NO inhibition, suggesting potent anti-inflammatory effects.
- Drug Design: The unique combination of fluorine and nitro groups in this compound imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design.
Industry:
- Development of New Materials: This compound could be used to develop new materials with specific electronic or optical properties, given its aromatic and heterocyclic structure.
Chemical Reactions
8-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo several chemical reactions:
- Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
- Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
This compound exhibits diverse biological activities, particularly in anti-inflammatory, anticancer, and antimicrobial applications. Its chemical structure and properties, including the presence of fluorine and nitro groups, enhance its pharmacological potential.
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2a | 0.39 | Inhibition of iNOS and COX-2 expression |
| 2i | TBD | Inhibition of NO production |
| 2m | TBD | Inhibition of inflammatory cytokines |
Disclaimer
Mechanism of Action
The mechanism of action of 8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication in bacterial cells . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
A systematic comparison with structurally similar pyrazolo[4,3-c]quinoline derivatives highlights the role of substituents on biological activity and physicochemical properties. Key compounds are analyzed below:
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]Quinoline Derivatives
Key Insights from Comparison :
Substituent Position and Activity: Fluorine at Position 8 (target compound): Likely improves metabolic stability and membrane permeability compared to bromine (e.g., 8-bromo analog in ) or ethoxy groups (e.g., 8-ethoxy derivative in ). 3-(4-Fluorophenyl) Group: The para-fluorophenyl group at position 3 may enhance hydrophobic interactions with target proteins, similar to compound 42 (4-(4-fluorophenylamino)), which showed pH-dependent β-glucuronidase inhibition .
Anti-Inflammatory Activity: Derivatives with amino groups at position 3 (e.g., 2i, 2m) exhibit potent NO inhibition (IC₅₀ submicromolar) via suppression of iNOS and COX-2 expression . The target compound lacks an amino group but may leverage fluorine’s electronic effects for similar pathways.
Enzyme Inhibition: Compound 42 demonstrated selective β-glucuronidase inhibition, attributed to its 4-fluorophenylamino substituent. The target’s 3-(4-fluorophenyl) group could similarly modulate enzyme binding but requires empirical validation .
Synthetic Accessibility: Fluorinated derivatives are typically synthesized via halogenation (e.g., using 2,4-dichloroquinoline-3-carbonitrile as a precursor ) or cross-coupling reactions (e.g., Suzuki-Miyaura in ). The target compound’s synthesis likely involves fluorination at position 8 and aryl coupling at position 3.
Biological Activity
8-Fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a fluorinated quinoline derivative known for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrazoloquinoline core with fluorine substitutions that enhance its biological activity. The compound's molecular formula is , and its InChI Key is ZBXUHBGDBIZBBN-UHFFFAOYSA-N.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms increases binding affinity and specificity, while the pyrazoloquinoline structure allows for π-π stacking interactions with target molecules.
Key Mechanisms:
- Enzyme Inhibition : The compound has demonstrated reversible inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory responses .
- Anticancer Activity : Studies indicate that derivatives of pyrazolo[4,3-c]quinoline exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Biological Activities
The biological activities of this compound can be summarized as follows:
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Anti-inflammatory Effects : A study demonstrated that certain derivatives significantly inhibited nitric oxide production in RAW 264.7 cells with an IC50 value of 0.39 μM for one derivative, indicating strong anti-inflammatory potential .
- Cytotoxicity in Cancer Cells : Research indicated that the compound exhibits cytotoxic effects on cancer cell lines, with varying degrees of potency depending on structural modifications. For instance, certain substitutions on the phenyl ring enhanced anticancer activity while reducing toxicity .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR analysis has been employed to understand the structural determinants influencing the inhibitory effects on NO production, providing a basis for further optimization of the compound's structure for enhanced efficacy .
Case Studies
Several case studies highlight the compound's effectiveness:
- Study on RAW 264.7 Cells : Investigated the inhibition of LPS-induced NO production using various concentrations of the compound. Results indicated significant inhibition at lower concentrations with minimal cytotoxicity observed at therapeutic doses .
- Anticancer Efficacy : A series of experiments assessed the cytotoxic effects on different cancer cell lines, revealing that modifications to the core structure could enhance selectivity towards specific cancer types while minimizing side effects .
Q & A
Q. What are the common synthetic routes for preparing 8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline?
The synthesis typically begins with halogenated quinoline precursors, such as 2,4-dichloroquinoline-3-carbonitrile, which undergo nucleophilic substitution to introduce fluorine or aryl groups. For example:
- Step 1 : React 2,4-dichloroquinoline-3-carbonitrile with a fluorinating agent (e.g., KF or AgF) to substitute the 8-chloro position with fluorine .
- Step 2 : Introduce the 4-fluorophenyl group via Suzuki-Miyaura coupling or Ullmann-type reactions at the 3-position .
- Step 3 : Cyclize intermediates using hydrazine derivatives to form the pyrazole ring, followed by purification via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and fluorinated carbons (e.g., CF coupling in 19F NMR) to confirm substitution patterns. For example, 8-fluoro protons show splitting due to coupling with adjacent carbons .
- IR Spectroscopy : Identify NH stretches (~3150–3200 cm⁻¹) in the pyrazole ring and C-F stretches (1100–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error (e.g., observed [M+H]+ at m/z 336.0897 vs. calculated 336.0904) .
Q. How is crystallographic data used to resolve structural ambiguities?
Single-crystal X-ray diffraction provides definitive bond lengths, angles, and torsion angles. For instance:
- Pyrazole-quinoline fused systems show planarity deviations <5°, confirming aromaticity.
- Fluorine substitution at C8 and C3’ positions is validated by electron density maps .
Advanced Research Questions
Q. How can reaction conditions be optimized for enantioselective synthesis?
Advanced methods include:
- Catalytic Asymmetric Annulation : Use ferrocenyl-phosphine catalysts (e.g., 5 mol%) with modified MBH carbonates to control stereochemistry at the pyrazole-quinoline junction .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance yields (>80%) by stabilizing intermediates .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during cyclization .
Q. How to address contradictory NMR data for fluorinated analogs?
Contradictions arise due to dynamic exchange or overlapping signals. Solutions include:
- Variable-Temperature NMR : Resolve broadened peaks by cooling to −40°C (e.g., NH protons in DMSO-d6) .
- 2D NMR (COSY, NOESY) : Assign coupling networks (e.g., distinguish 8-fluoro from 4-fluorophenyl groups) .
- X-ray Crystallography : Cross-validate substituent positions .
Q. What computational methods predict biological activity?
- Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to assess reactivity. Fluorine substitution lowers LUMO energy, enhancing electrophilicity .
- Molecular Docking : Screen against targets (e.g., kinase enzymes) using PyMOL or AutoDock. The 4-fluorophenyl group shows π-π stacking with hydrophobic pockets .
Q. How to design structure-activity relationship (SAR) studies for therapeutic potential?
- Variation of Substituents : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., CF3) to enhance binding affinity .
- Bioisosteric Replacement : Substitute pyrazole with triazole to improve metabolic stability .
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) to correlate substituent effects with IC50 values .
Q. What strategies mitigate low yields in multi-step syntheses?
- Intermediate Trapping : Use Boc-protected amines to stabilize reactive intermediates .
- Flow Chemistry : Improve efficiency for steps requiring precise stoichiometry (e.g., cyclocondensation) .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h for cyclization) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
